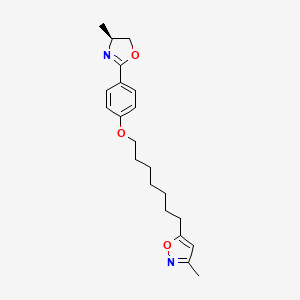

(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole

Vue d'ensemble

Description

(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole is a compound belonging to the class of phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring . This compound is known for its experimental applications and is a solid at room temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoxazole compounds can be synthesized via various methods. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require catalysts such as Cu(I) or Ru(II) for the cycloaddition reaction .

Industrial Production Methods: Industrial production methods for isoxazole compounds often focus on eco-friendly and metal-free synthetic routes due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are designed to be robust and scalable to meet the demands of pharmaceutical and chemical industries.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound belongs to the isoxazole class, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₃

- Molecular Weight : 317.39 g/mol

- CAS Number : 98102-61-5

The presence of the oxazoline moiety suggests potential interactions with biological targets, making it an interesting candidate for drug development.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that derivatives of isoxazole exhibit various biological activities, including:

- Antimicrobial Activity : Isoxazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that modifications in the isoxazole ring can enhance antibacterial properties against resistant strains.

- Anti-inflammatory Effects : Compounds similar to (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole have been studied for their ability to inhibit inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.

Neuroscience

Research has suggested that isoxazole compounds may influence neurotransmitter systems. The unique structure of this compound allows it to interact with receptors involved in mood regulation and cognitive functions:

- Potential Antidepressant Activity : Studies exploring the modulation of serotonin and dopamine receptors indicate that this compound may possess antidepressant-like effects in preclinical models.

Cancer Research

Recent investigations into the anticancer properties of isoxazole derivatives have highlighted their potential to inhibit tumor growth through various mechanisms:

- Cell Cycle Regulation : Case studies have shown that certain isoxazole compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For example, in vitro studies demonstrated that this compound could inhibit proliferation in breast cancer cell lines.

Table 1: Biological Activities of Isoxazole Derivatives

Case Study 1: Antimicrobial Efficacy

A study conducted on various isoxazole derivatives demonstrated significant antimicrobial activity against gram-positive and gram-negative bacteria. The compound (S)-3-Methyl... was found to inhibit bacterial growth effectively at concentrations as low as 10 µg/mL.

Case Study 2: Neuropharmacological Assessment

In a behavioral study on mice, administration of (S)-3-Methyl... showed a significant reduction in depressive-like behaviors compared to control groups. The results suggest its potential as an antidepressant agent.

Mécanisme D'action

The mechanism of action of (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole involves its interaction with genome polyproteins . This interaction disrupts the replication process of certain viruses, making it a potential antiviral agent . The molecular targets and pathways involved include the genome polyproteins of Coxsackievirus A9, Poliovirus type 3, and HRV-14 .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole include other isoxazole derivatives such as valdecoxib, a COX-2 inhibitor, and leflunomide, an immunomodulatory drug .

Uniqueness: What sets this compound apart is its specific interaction with genome polyproteins, which is not a common feature among all isoxazole derivatives . This unique mechanism of action makes it a valuable compound for antiviral research.

Activité Biologique

(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C21H28N2O3

- Molecular Weight : 356.466 g/mol

- CAS Number : 98102-61-5

The structural complexity of this isoxazole derivative suggests potential interactions with biological targets, particularly in the context of drug design.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, isoxazole derivatives have been shown to inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. In studies, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 0.06–0.125 μg/mL against susceptible strains of M. tuberculosis, highlighting the potential of these compounds in treating resistant infections .

The proposed mechanism for the antimicrobial action involves interference with bacterial cell wall synthesis and disruption of metabolic pathways critical for bacterial survival. The presence of the oxazoline moiety may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity against target organisms.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that isoxazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Specific studies have reported that certain isoxazole compounds can effectively reduce tumor growth in xenograft models .

Case Studies

Propriétés

IUPAC Name |

3-methyl-5-[7-[4-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-16-14-20(26-23-16)8-6-4-3-5-7-13-24-19-11-9-18(10-12-19)21-22-17(2)15-25-21/h9-12,14,17H,3-8,13,15H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAZMARKCJKUMF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913448 | |

| Record name | 3-Methyl-5-{7-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl}-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98102-61-5 | |

| Record name | Win 52084 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098102615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-{7-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl}-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.